1-Cyclopropyl-2-methoxyethan-1-ol
Description
Significance of Chiral Cyclopropyl (B3062369) and Methoxy-Functionalized Alcohol Motifs in Chemical Synthesis
The structural architecture of 1-Cyclopropyl-2-methoxyethan-1-ol contains three distinct and valuable components: a cyclopropyl ring, a chiral alcohol, and a methoxy (B1213986) ether. Each of these motifs contributes significantly to its potential utility as a building block in organic synthesis.
Chiral Cyclopropyl Motifs: The cyclopropane (B1198618) ring is a recurring feature in a wide array of natural products, including terpenes, pheromones, and amino acids. acs.orgnih.gov Its incorporation into drug candidates is often a strategic choice, as the rigid, three-dimensional nature of the ring can impart favorable conformational constraints and metabolic stability. When combined with a chiral alcohol, as in cyclopropyl carbinols, these structures become powerful intermediates for stereoselective synthesis. acs.orgnih.gov The stereochemistry of alcohols is a critical factor in pharmacology, where the biological activity and safety of a drug can be dependent on a single enantiomer. nih.gov The development of methods for the enantioselective synthesis of chiral cyclopropyl alcohols is an active area of research, aiming to produce these valuable building blocks with high stereocontrol. acs.orgnih.gov
Methoxy-Functionalized Alcohols: The methoxy group (-OCH₃) is another key feature. In complex syntheses, ether groups are often employed as protecting groups for alcohols, masking their reactivity while other transformations are carried out on the molecule. masterorganicchemistry.com The methoxymethyl (MOM) ether, for example, is a common protecting group that can be installed and later removed under specific acidic conditions. wikipedia.org Beyond this role, the methoxy group can influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are important considerations in medicinal chemistry. ontosight.ai In this compound, the methoxy group is positioned beta to the alcohol, creating a 1,2-oxygenation pattern that is a common target in the synthesis of complex natural products and polyketides.
The unique combination of the cyclopropyl ring, the chiral center at the alcohol, and the methoxy functionality makes this compound a versatile and desirable building block for constructing more complex and biologically relevant molecules.
Overview of Strained Ring Systems and Their Role in Organic Chemistry
The cyclopropane ring is the archetypal example of a strained ring system in organic chemistry. Ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values, leading to increased energy and reactivity. numberanalytics.comnumberanalytics.com This strain is primarily a combination of angle strain and torsional strain. numberanalytics.compearson.com
| Type of Strain | Description |
| Angle Strain (Baeyer Strain) | Arises from the distortion of bond angles from their optimal values. In cyclopropane, the internal C-C-C bond angles are forced to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. askfilo.compharmacy180.com |
| Torsional Strain (Pitzer Strain) | Results from eclipsing interactions between adjacent bonds. In cyclopropane's planar structure, the C-H bonds on adjacent carbons are fully eclipsed, increasing the molecule's potential energy. wikipedia.org |
| Transannular Strain (Prelog Strain) | Occurs in medium-sized rings (7 to 13 members) where substituents across the ring approach each other too closely, causing steric repulsion. pharmacy180.com |
Table 2: Primary types of ring strain in cyclic molecules. numberanalytics.compharmacy180.com
The high ring strain of cyclopropane (approximately 27 kcal/mol) makes its C-C bonds weaker and more reactive than those in acyclic alkanes. pharmacy180.com This inherent reactivity is a powerful tool in organic synthesis. The potential energy stored in the strained ring can be released to drive a variety of chemical transformations, most notably ring-opening reactions. wikipedia.orgnih.gov Cyclopropanes can undergo additions with electrophiles, behaving in a manner similar to alkenes, to yield open-chain products. dalalinstitute.com This unique reactivity allows chemists to use functionalized cyclopropanes as compact and reactive synthons to introduce three-carbon units into larger molecules. nih.gov The cyclopropane ring can thus act as a "latent" functional group, whose reactivity can be unmasked under specific reaction conditions.
Academic Research Perspectives and Current Challenges in the Synthesis and Reactivity of Advanced Alcohol Derivatives
The synthesis of complex molecules containing multiple functional groups and stereocenters, such as advanced alcohol derivatives, remains a central challenge in organic chemistry. Research in this area is focused on developing new synthetic methods that are efficient, selective, and sustainable.
A primary challenge is achieving stereocontrol. The synthesis of a specific stereoisomer of a complex alcohol often requires asymmetric synthesis, where chiral catalysts or auxiliaries are used to guide the formation of one enantiomer over the other. numberanalytics.comresearchgate.net While significant progress has been made, the development of highly effective catalysts for a broad range of substrates is an ongoing pursuit. numberanalytics.com Tandem reactions, where multiple synthetic steps are carried out in a single pot without isolating intermediates, represent an efficient strategy to build molecular complexity while minimizing waste and saving time. acs.orgnih.gov
Another area of intense focus is the late-stage functionalization of complex molecules. acs.org This involves selectively modifying a specific C-H bond in a molecule that already possesses significant structural complexity. Such strategies are highly valuable in drug discovery, allowing for the rapid diversification of a lead compound to explore structure-activity relationships. The development of reactions to synthesize complex alcohols, such as oxetanes, from readily available starting materials highlights this trend. acs.org
Current research often involves the use of advanced reagents and catalysts to achieve difficult transformations. numberanalytics.comresearchgate.net For instance, the development of novel methods for alcohol synthesis might involve Grignard reactions, hydroboration-oxidation, or transition-metal-catalyzed processes. numberanalytics.comresearchgate.net The inherent challenge lies in ensuring that these powerful reagents are compatible with the various functional groups present in an advanced alcohol derivative like this compound. The pursuit of new synthetic methodologies continues to push the boundaries of what is possible, enabling the creation of ever more complex and functional molecules.
Structure
2D Structure
Properties
IUPAC Name |
1-cyclopropyl-2-methoxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-8-4-6(7)5-2-3-5/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMHQGRMQFQPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Cyclopropyl 2 Methoxyethan 1 Ol and Analogues
Strategies for Stereoselective Cyclopropane (B1198618) Ring Construction
Asymmetric cyclopropanation involves the creation of a chiral cyclopropane ring from a prochiral starting material, often an alkene, using a chiral catalyst or auxiliary.
The addition of a carbene or carbenoid species to an olefin is a powerful method for cyclopropane synthesis. The use of chiral transition metal catalysts enables the enantioselective transfer of the carbene, leading to optically active cyclopropane products.
Rhodium(II) Azavinyl Carbenes: Rhodium(II) catalysts are highly effective in promoting the cyclopropanation of alkenes with diazo compounds. The use of chiral ligands on the rhodium center can induce high levels of enantioselectivity. Rhodium(II) azavinyl carbenes, generated from 1-sulfonyl-1,2,3-triazoles, have been shown to react with a variety of alkenes to produce vinylcyclopropanes, which are versatile synthetic intermediates. These reactions can proceed with excellent stereocontrol, allowing for the synthesis of functionalized cyclopropanes.
Copper Catalysis: Copper complexes, particularly those with chiral ligands such as bis(oxazoline) (Box) and pyridine-containing ligands (PyBox), have a long history in asymmetric cyclopropanation. They catalyze the decomposition of diazo compounds and the subsequent enantioselective addition of the resulting carbene to alkenes. The choice of ligand is crucial for achieving high enantioselectivity.
Titanium-TADDOLate Systems: Titanium catalysts complexed with TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands are effective for the cyclopropanation of allylic alcohols. The TADDOL ligand creates a chiral environment around the titanium center, directing the approach of the carbene precursor to one face of the alkene. This method is particularly useful for the synthesis of cyclopropylmethanols, which are structurally related to the target molecule.
Zinc-based Systems: Simmons-Smith and related reactions utilize zinc carbenoids for cyclopropanation. Chiral additives can be used to render these reactions enantioselective, providing a pathway to chiral cyclopropanes from allylic alcohols.
A summary of representative transition metal-catalyzed cyclopropanation reactions is presented below.
| Catalyst System | Carbene Precursor | Substrate Example | Key Features |
| Rhodium(II) Azavinyl Carbenes | 1-Sulfonyl-1,2,3-triazoles | Styrene | Forms vinylcyclopropanes, versatile intermediates. |
| Copper-Box/PyBox | Ethyl diazoacetate | Olefins | Well-established, high enantioselectivity achievable. |
| Titanium-TADDOLate | Diiodomethane/Zn | Allylic alcohols | Effective for synthesizing cyclopropylmethanols. |
| Chiral Zinc Carbenoids | Diiodomethane | Allylic alcohols | Simmons-Smith type reaction with chiral control. |
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. In the context of cyclopropanation, chiral organic molecules, such as amines and thioureas, can catalyze the reaction between an enal and a stabilized sulfur ylide to form cyclopropanes with high enantioselectivity. This approach avoids the use of potentially toxic and expensive metals.
The carbometalation of cyclopropenes offers a distinct approach to functionalized cyclopropanes. In this method, an organometallic reagent adds across the double bond of a cyclopropene (B1174273), generating a cyclopropylmetal species. This intermediate can then be trapped by an electrophile to introduce a new substituent. The stereochemistry of the final product is controlled by the geometry of the starting cyclopropene and the trajectory of the subsequent electrophilic quench. For instance, the zirconocene-mediated carbometalation of cyclopropenes followed by reaction with an aldehyde could conceptually be adapted to generate precursors to 1-cyclopropyl-2-methoxyethan-1-ol.
Intramolecular reactions provide an efficient means of constructing cyclic structures, including cyclopropanes.
Nickel-Catalyzed Cross-Electrophile Coupling: A notable example is the nickel-catalyzed intramolecular cross-electrophile coupling of 1,3-dihalides. This method allows for the formation of a cyclopropane ring by connecting two electrophilic centers. The use of a stoichiometric reductant, such as zinc, is required to drive the catalytic cycle. While primarily demonstrated for the synthesis of bicyclo[1.1.0]butanes from 1,1-dihalo-3-halomethylcyclobutanes, the underlying principle of reductive coupling could be conceptually applied to the formation of substituted cyclopropanes from acyclic precursors.
Installation of the Methoxy (B1213986) and Hydroxyl Functionalities
Regioselective Functionalization and Oxidation/Reduction Pathways
The direct functionalization of a pre-existing cyclopropane ring offers an efficient route to substituted derivatives. Transition-metal-catalyzed C-H activation is a powerful tool for this purpose. For instance, palladium(II)-catalyzed, directing-group-assisted arylation of β-C(sp³)–H bonds has been successfully applied to cyclopropane systems. nih.gov In a hypothetical synthesis of an analogue of this compound, a carboxylic acid or amide directing group could be used to facilitate the regioselective introduction of substituents onto the cyclopropane ring prior to the elaboration of the alcohol side chain. While this method is effective for C-H arylation, its application is generally limited to the functionalization of relatively activated cyclopropyl (B3062369) C-H bonds. nih.gov
A more direct and common pathway to this compound is through the reduction of a precursor ketone, specifically 1-cyclopropyl-2-methoxyethan-1-one. This oxidation/reduction strategy is a cornerstone of alcohol synthesis. The ketone precursor can be reduced to the desired secondary alcohol using a variety of reducing agents.
| Reaction Type | Reagent/Catalyst | Description |
| Ketone Reduction | NaBH₄, LiAlH₄ | Standard hydride reagents for the non-stereoselective reduction of ketones to secondary alcohols. |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Heterogeneous catalysis for the reduction of ketones, typically under hydrogen pressure. |
| Transfer Hydrogenation | Isopropanol, Ru/Rh catalyst | A milder reduction method that transfers hydrogen from a donor molecule to the ketone. |
These reduction methods are highly reliable for producing the racemic alcohol. For stereochemical control, asymmetric reduction methods are employed, as discussed in section 2.3.1.
Precursor-Based Synthesis (e.g., from cyclopropyl aldehydes or ketones)
The construction of the carbon skeleton of this compound is readily achieved by nucleophilic addition to cyclopropyl carbonyl precursors. The reaction of an organometallic reagent with cyclopropanecarboxaldehyde (B31225) or cyclopropyl methyl ketone is a classic and effective approach.
Key Synthetic Approaches from Carbonyl Precursors:
Grignard Addition: The reaction of methoxymethylmagnesium chloride with cyclopropanecarboxaldehyde would yield the target molecule directly. Alternatively, the addition of cyclopropylmagnesium bromide to methoxyacetaldehyde (B81698) is another viable route.
Organolithium Addition: Similar to Grignard reagents, methoxymethyllithium can be added to cyclopropanecarboxaldehyde to form the desired alcohol.
The synthesis of substituted cyclopropyl ketones often involves the Corey-Chaykovsky cyclopropanation. nih.govnih.gov This reaction utilizes a sulfur ylide, such as dimethyloxosulfonium methylide, to convert an α,β-unsaturated ketone into the corresponding cyclopropyl ketone. nih.gov For example, the cyclopropanation of an unsaturated ketone precursor can provide a donor-acceptor cyclopropane, which serves as a versatile building block for further transformations. nih.gov The synthesis of 2-aryl-substituted cyclopropyl carbonyl compounds can also be achieved, which can then undergo further reactions, although these sometimes involve ring-opening depending on the catalytic system used. researchgate.net
| Precursor | Reagent | Product | Methodology |
| Cyclopropanecarboxaldehyde | CH₃OCH₂MgCl | This compound | Nucleophilic Addition |
| Methoxyacetaldehyde | c-C₃H₅MgBr | This compound | Nucleophilic Addition |
| 1-Cyclopropyl-2-methoxyethan-1-one | NaBH₄ | This compound | Ketone Reduction |
| 4-Methoxybut-3-en-2-one | (CH₃)₃S(O)I, NaH | 1-(2-Acetylcyclopropyl)-2-methoxyethane | Corey-Chaykovsky Cyclopropanation |
Chiral Synthesis and Stereochemical Control Techniques
Achieving stereochemical control is paramount when synthesizing potentially bioactive molecules. For this compound, the carbon bearing the hydroxyl group is a stereocenter. The following sections detail methodologies to control its configuration.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often accomplished using chiral catalysts or reagents.
Asymmetric Reduction: The reduction of the precursor ketone, 1-cyclopropyl-2-methoxyethan-1-one, can be rendered enantioselective by using chiral reducing agents or catalysts. The Corey-Itsuno reduction, using a chiral oxazaborolidine catalyst with borane, is a well-established method for this purpose.
Asymmetric Addition: The addition of an organometallic reagent to a carbonyl compound can be guided by a chiral ligand. For instance, the addition of a dialkylzinc reagent to an aldehyde in the presence of a chiral catalyst can produce alcohols with high enantiomeric excess. nih.gov
Asymmetric C-H Functionalization: As mentioned earlier, Pd(II)-catalyzed C-H activation can be made enantioselective. The use of chiral monoprotected amino acid (MPAO) or N-protected aminosulfoxide ligands has enabled the asymmetric arylation of cyclopropanes, achieving high enantioselectivity. nih.gov
The selection of an appropriate chiral ligand is critical for optimizing the enantiomeric excess (ee) of the product.
Tandem, or one-pot, reactions that form multiple bonds and stereocenters in a single operation are highly efficient. For the synthesis of complex cyclopropyl alcohols, highly enantio- and diastereoselective tandem procedures have been developed. nih.govorganic-chemistry.org One such strategy involves the asymmetric addition of an alkylzinc reagent to an enal, followed by a diastereoselective cyclopropanation. nih.gov This approach creates a zinc alkoxide intermediate whose stereochemistry directs the subsequent cyclopropanation, allowing for the controlled synthesis of cyclopropyl alcohols with multiple contiguous stereocenters. organic-chemistry.org This methodology can generate three C-C bonds in a one-pot procedure with high stereoselectivity. organic-chemistry.org
Chirality transfer involves the transmission of stereochemical information from a chiral starting material or reagent to the product. An efficient method for preparing enantiomerically enriched cyclopropanes involves the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. mdpi.com In this process, the existing chiral center on a cyclopropene intermediate directs the configuration of two new adjacent stereocenters that are formed during a subsequent 1,4-addition/epimerization sequence. mdpi.comdntb.gov.ua This strategy demonstrates how a pre-existing stereocenter can effectively control the stereochemical outcome of a reaction, providing access to homochiral cyclopropane derivatives. Another example is the use of phase-transfer processes to prepare homochiral substituted cyclopentenones from a chiral precursor, demonstrating an efficient chirality transfer process. rsc.org
When an enantioselective synthesis is not feasible, the resolution of a racemic mixture is a common alternative. This involves separating the two enantiomers.
Chromatographic Separations: Chiral chromatography is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.
Derivatization with Optically Active Reagents: The racemic alcohol can be reacted with an enantiomerically pure chiral acid (or other derivatizing agent) to form a mixture of diastereomers. Since diastereomers have different physical properties (e.g., boiling point, solubility, chromatographic behavior), they can be separated by standard techniques like crystallization or column chromatography. After separation, the chiral auxiliary is cleaved to yield the pure enantiomers of the desired alcohol.
Chemical Reactivity and Transformation Pathways of 1 Cyclopropyl 2 Methoxyethan 1 Ol
Reactions of the Hydroxyl Group
The secondary alcohol is a key site for functionalization, allowing for the introduction of a wide variety of other chemical groups through etherification, esterification, and oxidation processes.
The hydroxyl group of 1-cyclopropyl-2-methoxyethan-1-ol can be readily converted into esters and ethers, which are common strategies for protecting the alcohol or for introducing new functionalities.
Esterification: The formation of esters is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate conditions. For instance, Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), is a common method. uq.edu.au
Etherification: Ether synthesis can be accomplished through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Alternatively, metal-catalyzed coupling reactions provide a modern route. For example, copper(I) iodide (CuI) can catalyze the coupling of alcohols like 2-methoxyethan-1-ol with iodo-compounds to form ethers. nih.gov Photoredox catalysis has also been employed for the 1,3-alkoxypyridylation of certain substrates where 2-methoxyethan-1-ol serves as the alcohol source. acs.org
| Reaction Type | Reagents | Product Type | General Reaction |
|---|---|---|---|
| Esterification (e.g., Steglich) | Carboxylic Acid (R-COOH), DCC, DMAP | Ester | R'-OH + R-COOH → R'-O-C(=O)-R |
| Etherification (e.g., Williamson) | Base (e.g., NaH), Alkyl Halide (R-X) | Ether | R'-OH + R-X → R'-O-R |
| Etherification (e.g., Copper-Catalyzed) | Aryl/Vinyl Iodide (Ar-I), CuI, Base | Aryl/Vinyl Ether | R'-OH + Ar-I → R'-O-Ar |
Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, 1-cyclopropyl-2-methoxyethan-1-one. A variety of oxidizing agents can be used for this transformation, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) to milder, more modern methods like the Swern or Dess-Martin periodinane oxidations. The choice of oxidant depends on the desired selectivity and tolerance of other functional groups in the molecule.
Reduction: As the hydroxyl group is already in a reduced state, further reduction is not applicable. However, it can be transformed into a better leaving group (e.g., a tosylate or a halide) and subsequently be removed through a reductive deoxygenation process if desired.
| Reaction Type | Common Reagents | Product |
|---|---|---|
| Oxidation | PCC, DMP, Swern (Oxalyl chloride, DMSO, Et3N) | 1-Cyclopropyl-2-methoxyethan-1-one |
Reactivity of the Methoxy (B1213986) Group
The methoxy group is generally less reactive than the hydroxyl group, but it can undergo specific transformations, notably ether cleavage, and can play a crucial role in directing other reactions.
The carbon-oxygen bond of the methoxy ether can be cleaved under harsh conditions using strong acids, such as hydrobromic acid (HBr) or boron tribromide (BBr₃). This reaction would convert the methoxy group into a hydroxyl group, yielding 1-cyclopropyl-ethane-1,2-diol. This transformation is useful if the methoxy group is used as a protecting group for a diol system.
The oxygen atom of the methoxy group, with its lone pairs of electrons, can act as a Lewis basic site to coordinate with a transition metal catalyst. This coordination can direct the catalyst to a specific C-H bond, facilitating its selective functionalization. This concept is well-documented for related structures. For example, 2-methoxyethan-1-amine has been successfully used as a transient directing group in palladium-catalyzed intramolecular C(sp³)–H arylation. researchgate.netresearchgate.net In such a reaction, the amine would form a temporary imine with an aldehyde substrate, and the methoxy oxygen would act as a secondary binding site for the palladium catalyst, enabling the activation of a specific C-H bond. researchgate.net By analogy, the methoxy group in this compound could potentially direct reactions at the cyclopropyl (B3062369) ring or other parts of a larger molecule into which it is incorporated. nih.gov
Transformations Involving the Cyclopropyl Moiety
The cyclopropyl group is a unique functional group characterized by significant ring strain and unusual bonding, which leads to distinct reactivity. researchgate.net Its bonds have a high degree of p-character, allowing the ring to interact electronically with adjacent functional groups.
Ring-Opening Reactions: Due to its inherent strain, the cyclopropane (B1198618) ring can undergo ring-opening reactions under various conditions. Acid-catalyzed ring-opening can occur, often initiated by protonation of the adjacent hydroxyl group, which then facilitates the cleavage of a cyclopropyl C-C bond to relieve strain, typically forming a stable carbocation intermediate. The stability of cyclopropyl-substituted carbocations is a known phenomenon that influences this reactivity. iitk.ac.in Radical-mediated ring-opening is also a possible pathway. For instance, photoredox-catalyzed ring-opening of gem-difluorocyclopropanes has been demonstrated, showcasing a modern approach to cleaving this ring system. acs.org
Electronic Influence: The cyclopropyl group can electronically stabilize an adjacent positive charge or radical through conjugation with its "bent" bonds. iitk.ac.inacs.org This property can influence the rates and regioselectivity of reactions at the carbinol carbon. For example, in solvolysis reactions, the alignment of the cyclopropane bonds with the developing p-orbital of a carbocation intermediate is a critical factor in determining the reaction's outcome and reactivity. acs.org
| Reaction Type | Conditions/Reagents | General Outcome |
|---|---|---|
| Acid-Catalyzed Ring Opening | Strong Acid (e.g., H₂SO₄) | Formation of homoallylic alcohols or other rearranged products |
| Radical-Mediated Ring Opening | Radical Initiator, Heat or Light | Ring-opened radical species leading to various products |
Ring-Opening Reactions
The high ring strain of the cyclopropane ring in this compound makes it susceptible to various ring-opening reactions, which can be initiated by electrophiles, nucleophiles, or radicals.
The activation of the cyclopropane ring towards cleavage can be achieved under both acidic and basic conditions. In the presence of an acid, the hydroxyl group can be protonated, forming a good leaving group and facilitating ring opening to generate a carbocation intermediate. This intermediate can then be attacked by a nucleophile. libretexts.org
Gold catalysts, particularly Au(III) complexes like HAuCl₄·4H₂O, have been shown to be effective in promoting the nucleophilic ring-opening of related 1-cyclopropyl-2-yn-1-ols. psu.edu This suggests that similar gold-catalyzed activation could be applicable to this compound, where the catalyst would activate the cyclopropane ring, making it more susceptible to attack by various nucleophiles. psu.edu The reaction with 1-cyclopropyl-2-yn-1-ols proceeds with complete regio- and stereoselectivity to afford (Z)-conjugated enynes. psu.edu
Under basic conditions, while ethers are generally resistant to cleavage, the inherent strain of the epoxide ring (a three-membered ether) makes it susceptible to nucleophilic attack. libretexts.org Although this compound is not an epoxide, the principle of strain-relief driving a reaction is analogous. Nucleophilic attack on the cyclopropane ring, although less common than with epoxides, can occur, especially with strong nucleophiles and appropriate activation.
The table below summarizes the outcomes of nucleophilic ring-opening reactions on a related cyclopropylcarbinol system.
Table 1: Nucleophilic Ring-Opening of 1-Cyclopropyl-2-yn-1-ols with Various Nucleophiles Catalyzed by HAuCl₄·4H₂O psu.edu
| Entry | Nucleophile (NuH) | Product | Yield (%) |
| 1 | Methanol | (Z)-3-cyclopropyl-4-methoxybut-3-en-1-yne | 90 |
| 2 | Ethanol | (Z)-3-cyclopropyl-4-ethoxybut-3-en-1-yne | 88 |
| 3 | 2-Propanol | (Z)-3-cyclopropyl-4-isopropoxybut-3-en-1-yne | 85 |
| 4 | tert-Butanol | (Z)-3-cyclopropyl-4-(tert-butoxy)but-3-en-1-yne | 82 |
| 5 | 2-Chloroethanol | (Z)-4-(2-chloroethoxy)-3-cyclopropylbut-3-en-1-yne | 87 |
| 6 | Allyl alcohol | (Z)-4-(allyloxy)-3-cyclopropylbut-3-en-1-yne | 86 |
| 7 | Propargyl alcohol | (Z)-3-cyclopropyl-4-(prop-2-yn-1-yloxy)but-3-en-1-yne | 85 |
| 8 | Benzyl alcohol | (Z)-4-(benzyloxy)-3-cyclopropylbut-3-en-1-yne | 89 |
Reaction conditions: 1-cyclopropyl-2-yn-1-ol (0.3 mmol), nucleophile (1.0 mL), HAuCl₄·4H₂O (3 mol%), room temperature, 1 h.
Cyclopropylmethyl radicals, which can be generated from precursors like this compound, are known to undergo rapid ring-opening reactions. rsc.org The cleavage of the cyclopropane ring in these radicals typically occurs at the more substituted βγ-bond. rsc.org For instance, α-hydroxycyclopropylmethyl radicals undergo β-fission. rsc.org
Photoredox catalysis offers a modern approach to initiate radical-mediated transformations. For example, gem-difluorocyclopropanes can undergo ring-opening and 1,3-difunctionalization via cyclopropane radical cation intermediates. acs.org This methodology has been applied to achieve 1,3-alkoxypyridylation. acs.org It is plausible that similar photoredox strategies could be employed with this compound to generate a radical cation, leading to ring-opening and subsequent functionalization.
The kinetics of the ring-opening of substituted cyclopropylmethyl radicals have been studied, providing insights into the rates of these processes. acs.org The rate constants are generally in the range of 1 × 10⁷–3 × 10⁸ s⁻¹ at 25 °C. rsc.org
Cyclopropylcarbinyl Rearrangements and Skeletal Reorganizations
The cyclopropylcarbinyl cation, a key intermediate in many reactions of cyclopropyl-substituted alcohols, is prone to rearrangement. Ionization of cyclopropylcarbinols can lead to cyclopropylcarbinyl-cyclopropylcarbinyl rearrangements. For example, the ionization of 2-substituted 1,1-dimethyl-3,4-methano-1,2,3,4-tetrahydronaphthalen-2-ols in superacid does not yield the expected secondary cations but rather benzylic cations resulting from such rearrangements. nd.edu These rearranged cations can undergo further skeletal reorganizations at higher temperatures. nd.edu
The conformation of the cyclopropylcarbinyl cation plays a crucial role in its reactivity. The bisected conformation is generally the most stable arrangement. nd.edu
Stereochemical Outcomes and Regioselectivity in Cyclopropyl Ring Transformations
The regioselectivity of cyclopropane ring-opening is a critical aspect of its chemistry. In many cases, the cleavage of the C-C bond is highly selective. For instance, in the tandem Heck-ring-opening of cyclopropyldiol derivatives, a selective C₁–C₂ bond cleavage is observed. nih.gov This selectivity is often not dictated by electronic effects but rather by other factors, such as steric hindrance or the coordination of a catalyst. nih.gov
Controlling the regioselectivity of cyclopropyl C-C bond cleavage remains a challenge, but methods have been developed to achieve this. nih.gov For example, Lewis acid-mediated reactions can promote regioselective C-C bond cleavage and subsequent skeletal rearrangements. nih.gov
The stereochemistry of the starting material can also influence the outcome of the reaction. In some cases, the transformation is stereospecific, with the stereochemistry of the product directly reflecting that of the reactant. nih.gov For example, the diastereomeric ratio of the products in the tandem Heck-ring-opening of cyclopropyldiol derivatives was identical to the E:Z ratio of the starting materials. nih.gov
The table below illustrates the regioselectivity observed in the ring-opening of substituted cyclopropyl carbinols.
Table 2: Regioselectivity in the Ring-Opening of Cyclopropyl Carbinols nih.gov
| Substrate (R¹) | Product Ratio (Regioisomer 1 : Regioisomer 2) | Major Product Structure |
| Phenyl | >98 : <2 | Cleavage of C₁–C₂ bond |
| 4-Methoxyphenyl | >98 : <2 | Cleavage of C₁–C₂ bond |
| 4-Chlorophenyl | >98 : <2 | Cleavage of C₁–C₂ bond |
| Methyl | ~50 : 50 | Unselective cleavage |
Regioisomer 1 results from cleavage of the C₁–C₂ bond, while Regioisomer 2 results from cleavage of the C₁–C₃ bond.
Multi-component and Tandem Cascade Reactions Incorporating this compound
The reactivity of the cyclopropylcarbinol moiety makes this compound a potential substrate for multi-component and tandem cascade reactions. These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single operation.
Tandem reactions involving cyclopropane ring-opening have been reported. For example, a gold-catalyzed ring-opening of a 1-cyclopropyl-2-yn-1-ol followed by a hydration reaction of the resulting alkyne can occur in a one-pot fashion. psu.edu Similarly, tandem Heck-ring-opening reactions of cyclopropyldiol derivatives have been developed to synthesize various lactones. nih.gov
Organocatalytic ring isomerization can be part of a tandem sequence, transforming one ring system into another through processes like retro-cyclization. researchgate.net Such cascade reactions, often mediated by transition metals or organocatalysts, provide efficient pathways to complex polycyclic molecules. researchgate.net
Mechanistic Investigations and Computational Analysis of 1 Cyclopropyl 2 Methoxyethan 1 Ol Chemistry
Detailed Reaction Mechanism Elucidation for Synthetic Transformations
The synthesis of 1-cyclopropyl-2-methoxyethan-1-ol can be conceptualized through several plausible synthetic routes, with the most common involving the nucleophilic addition to a cyclopropyl (B3062369) carbonyl compound. One such pathway is the reaction of a methoxymethyl organometallic reagent, like methoxymethylmagnesium chloride (a Grignard reagent), with cyclopropanecarboxaldehyde (B31225).
The mechanism commences with the nucleophilic attack of the carbanionic carbon of the methoxymethyl Grignard reagent on the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide, yielding the final product, this compound.
Alternatively, the compound can be synthesized via the reduction of 1-cyclopropyl-2-methoxyethan-1-one. This reduction can be achieved using various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion (H⁻) to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated during workup to give the alcohol. The stereochemical outcome of this reduction is highly dependent on the steric environment around the carbonyl group. nih.gov
Understanding Stereoselectivity and Diastereoselectivity in Reaction Pathways
The stereochemistry of reactions involving cyclopropyl carbonyl compounds is significantly influenced by the unique electronic and steric properties of the cyclopropane (B1198618) ring. The cyclopropane ring tends to adopt a bisected conformation relative to an adjacent carbonyl group to maximize orbital overlap. nih.gov This conformational preference is a key factor in determining the facial selectivity of nucleophilic attack.
In the reduction of substituted cyclopropyl ketones, high stereoselectivity can be achieved, and the outcome is often predictable using the bisected s-cis transition-state model. nih.gov According to this model, the hydride reagent attacks the carbonyl carbon from the less sterically hindered face of the more stable bisected s-cis conformer. nih.gov The steric bulk of substituents on both the acyl group and the cyclopropane ring dictates the stability of this conformer and, consequently, the diastereoselectivity of the reaction. nih.gov
Similarly, in the addition of organometallic reagents to cyclopropyl aldehydes or nitrones, the facial selectivity is explained by the attack of the nucleophile from the less hindered side of a preferred bisected conformation. rsc.org For this compound, the formation of a new stereocenter at the carbinol carbon means that if the cyclopropane ring is substituted, or if a chiral reagent is used, diastereomers or enantiomers can be formed. The relative orientation of the cyclopropyl group and the incoming nucleophile will determine the resulting diastereomeric ratio.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies of Reaction Profiles, Electronic Structure)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanistic details and stereochemical outcomes of reactions involving this compound. researchgate.netchemicalbook.com These computational methods allow for the detailed study of reaction energy profiles, the geometry of transition states, and the electronic structure of intermediates. acs.org
DFT calculations have been successfully used to study nucleophilic additions and reductions of cyclopropyl ketones. nih.gov These studies show that cyclopropyl ketones typically have two minimum energy conformers: the bisected s-cis and s-trans. nih.gov Calculations can determine the relative stability of these conformers, revealing that a bulky acyl group or a cis-substituent on the cyclopropane ring can significantly favor the s-cis conformer. nih.gov
By modeling the transition states for nucleophilic attack on these conformers, the activation energy barriers for different reaction pathways can be calculated. acs.orgnih.gov For instance, DFT calculations on the hydrolysis of a related fluorocyclopropyl diester showed that attack on the carbonyl group trans to the fluorine substituent has a lower activation barrier by 3.2 kcal/mol compared to cis attack, explaining the observed selectivity. nih.gov Such calculations can predict the most likely reaction pathway and rationalize the observed diastereoselectivity, providing insights that are crucial for designing stereoselective syntheses. chemicalbook.comnih.gov
Table 1: Application of DFT in Analyzing Cyclopropyl Carbonyl Reactions
| Computational Analysis | Application in Reaction of Cyclopropyl Carbonyls | Reference |
|---|---|---|
| Conformational Analysis | Identifies stable conformers (e.g., bisected s-cis and s-trans) and their relative energies. | nih.gov |
| Transition State Search | Locates the geometry and energy of transition states for different attack trajectories (e.g., from either face of the carbonyl). | acs.orgnih.gov |
| Reaction Profile Mapping | Calculates the potential energy surface along the reaction coordinate, determining activation barriers and reaction feasibility. | researchgate.netacs.org |
| Stereoselectivity Prediction | Compares activation energies for pathways leading to different stereoisomers to predict the major product. | nih.govchemicalbook.comnih.gov |
| Electronic Structure Analysis | Examines orbital interactions (e.g., HOMO/LUMO) to understand the electronic factors governing reactivity and selectivity. | nih.gov |
Advanced Spectroscopic Characterization for Structural and Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.
In the ¹H NMR spectrum , the protons of the cyclopropyl ring typically appear in the upfield region (approx. 0.2-1.0 ppm) as complex multiplets due to geminal and vicinal coupling. The methine proton on the carbon bearing the hydroxyl group (CH-OH) would be expected to appear as a multiplet around 3.0-3.5 ppm. The two diastereotopic protons of the adjacent methylene (B1212753) group (CH₂-O) would likely resonate as a multiplet or two distinct signals around 3.3-3.6 ppm, coupled to the carbinol proton. The methoxy (B1213986) group (OCH₃) would give a characteristic singlet at approximately 3.4 ppm. docbrown.infodocbrown.info The hydroxyl proton (OH) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
The ¹³C NMR spectrum would show distinct signals for each carbon environment. The cyclopropyl carbons would resonate at high field (approx. 5-20 ppm). The carbinol carbon (CH-OH) would be found around 70-80 ppm, while the methylene carbon (CH₂-O) would appear in a similar region, slightly downfield due to the ether linkage, around 75-85 ppm. The methoxy carbon (OCH₃) would be expected around 59 ppm. docbrown.infochemicalbook.com
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm these assignments. A COSY spectrum would show correlations between the carbinol proton, the adjacent methylene protons, and the methine proton of the cyclopropyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivities.
Table 2: Predicted NMR Data for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Key COSY Correlations |
|---|---|---|---|
| Cyclopropyl CH₂ | 0.2 - 0.7 (m, 4H) | ~5-15 | CH, CH₂ |
| Cyclopropyl CH | 0.8 - 1.2 (m, 1H) | ~15-20 | CH-OH, CH₂ |
| CH-OH | 3.0 - 3.5 (m, 1H) | ~70-80 | CH₂-O, Cyclopropyl CH |
| CH₂-O | 3.3 - 3.6 (m, 2H) | ~75-85 | CH-OH |
| OCH₃ | ~3.4 (s, 3H) | ~59 | None |
Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. biotools.usnih.gov Since this compound is chiral, VCD can be employed to unambiguously assign its (R) or (S) configuration. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us The resulting VCD spectrum shows both positive and negative bands, creating a unique fingerprint for a specific enantiomer. Its mirror-image enantiomer will display a VCD spectrum of equal magnitude but opposite sign. nih.govresearchgate.net
The process of determining absolute configuration using VCD involves a synergy between experimental measurement and theoretical calculation. biotools.us
Experimental Measurement: The VCD spectrum of a synthesized, enantiomerically-enriched sample of this compound is recorded.
Computational Modeling: The three-dimensional structures of both the (R) and (S) enantiomers are modeled using quantum chemical methods, typically DFT. For each possible conformation, the theoretical IR and VCD spectra are calculated. A Boltzmann-averaged spectrum is then generated for both the (R) and (S) enantiomers based on the relative energies of their stable conformers.
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectra for the (R) and (S) enantiomers. The absolute configuration of the experimental sample is assigned based on which calculated spectrum provides the best match. biotools.usmdpi.com
This method is highly reliable and avoids the need for crystallization, which is a major advantage over X-ray crystallography. biotools.us
Synthetic Utility of 1 Cyclopropyl 2 Methoxyethan 1 Ol As a Versatile Building Block
Integration into Complex Organic Scaffolds and Natural Product Synthesis
The cyclopropyl (B3062369) motif is a recurring structural element in a wide array of natural products and complex organic molecules, conferring unique conformational properties and metabolic stability. mdpi.com Enantiomerically pure cyclopropane (B1198618) derivatives are particularly sought-after as building blocks in the synthesis of these targets. mdpi.com While direct total syntheses of natural products using 1-cyclopropyl-2-methoxyethan-1-ol as the starting material are not prominently documented, its structure represents a key fragment for accessing complex cyclopropyl-containing scaffolds.
The synthesis of epijasmonoid natural products, for instance, involves key steps that construct cyclopropane-containing intermediates. acs.org The this compound scaffold provides a ready-made chiral carbinol adjacent to a cyclopropane ring, a common feature in various synthetic intermediates. The development of chemoenzymatic strategies allows for the creation of diverse libraries of chiral cyclopropane scaffolds, which are invaluable for drug discovery campaigns aimed at identifying new bioactive molecules. rochester.edu The presence of both a hydroxyl group for further reactions and a methoxy (B1213986) ether for stability and solubility makes this compound an attractive precursor for constructing segments of larger, intricate molecules.
Precursor for Other Chiral Cyclopropyl Derivatives (e.g., Cyclopropylamines, Cyclopropyl Ketones)
The functional groups of this compound allow for its straightforward conversion into other important classes of chiral cyclopropyl compounds, notably cyclopropyl ketones and cyclopropylamines. These derivatives are themselves versatile intermediates in organic synthesis.
Cyclopropyl Ketones: The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 1-cyclopropyl-2-methoxyethanone, using standard oxidizing agents. This ketone is a known compound that can be synthesized via other routes, such as the reaction of a cyclopropyl Grignard reagent with an N-methoxy-N-methyl amide. chemicalbook.com Chiral cyclopropyl ketones are highly versatile intermediates that can undergo a wide range of chemical transformations to build diverse molecular scaffolds. rochester.edu
Cyclopropylamines: The hydroxyl group can be converted into an amino group to furnish chiral cyclopropylamines. This can be achieved through a variety of synthetic methods, such as a Mitsunobu reaction with an appropriate nitrogen source (e.g., phthalimide) followed by deprotection, or by converting the alcohol into a good leaving group (like a tosylate or mesylate) and subsequent displacement with an amine or azide. The synthesis of related chiral cyclopropylamines from substituted cyclopropanes is a well-established strategy for creating densely functionalized molecules. mdpi.com For example, compounds like 2-(cyclopropyl(methyl)amino)ethan-1-ol have been prepared as intermediates for pharmaceutically active agents. google.com
Table 1: Synthetic Transformations of this compound This table is interactive. Click on the headers to sort.
| Starting Material | Target Derivative | Transformation Type | Potential Reagents | Reference for Transformation Concept |
| This compound | 1-Cyclopropyl-2-methoxyethanone | Oxidation | PCC, DMP, Swern Oxidation | rochester.educhemicalbook.com |
| This compound | 1-Cyclopropyl-2-methoxyethan-1-amine | Nucleophilic Substitution | 1. MsCl, Et3N; 2. NaN3; 3. H2, Pd/C | mdpi.com |
| This compound | N-(1-Cyclopropyl-2-methoxyethyl)phthalimide | Mitsunobu Reaction | Phthalimide, PPh3, DIAD | mdpi.com |
Applications in the Synthesis of Scaffolds for Bioactive Molecules and Pharmaceuticals
The 1-cyclopropyl-2-methoxyethyl moiety is a privileged scaffold found in several potent and selective bioactive molecules, underscoring the importance of this compound as a synthetic building block in medicinal chemistry.
A prominent example is the discovery of a series of corticotropin-releasing factor-1 (CRF1) receptor antagonists for the treatment of anxiety and depression. researchgate.net The lead compound, (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile, incorporates the precise (S)-1-cyclopropyl-2-methoxyethyl sidechain. researchgate.net This compound demonstrated high potency and good pharmacokinetic properties, with the specific cyclopropyl and methoxyethyl features being crucial for its activity. researchgate.net
Furthermore, the structural motif is relevant in other therapeutic areas. In the development of allosteric modulators for the Neurotensin Receptor 1 (NTSR1), structure-activity relationship studies revealed that modifying or replacing the 2-methoxy or cyclopropyl residues was not well tolerated, highlighting the specific contribution of this arrangement to biological activity. nih.gov Cyclopropyl groups are also incorporated into ligands targeting other proteins of interest, such as sigma 2 receptors, which are implicated in pancreatic cancer. nih.gov The unique conformational constraints and metabolic stability imparted by the cyclopropyl group make it a desirable feature in modern drug design. rochester.edu
Table 2: Bioactive Scaffolds Incorporating the 1-Cyclopropyl-2-methoxyethyl Moiety This table is interactive. Click on the headers to sort.
| Bioactive Scaffold Class | Therapeutic Target | Disease Area / Application | Reference |
| Pyrazinone Derivatives | Corticotropin-Releasing Factor-1 (CRF1) Receptor | Anxiety, Depression | researchgate.net |
| Quinolyl Pyrazinamides (related cyclopropyl analogs) | Sigma 2 Receptor (σ2R) | Pancreatic Cancer | nih.gov |
| Quinazoline Derivatives (related structures) | Neurotensin Receptor 1 (NTSR1) | CNS Disorders | nih.gov |
| Pyrimidine Derivatives (related cyclopropyl analogs) | KRAS G12C | Lung Cancer | google.com |
Advanced Methodologies for Late-Stage Functionalization in Organic Synthesis
While classical transformations focus on the alcohol functionality, advanced methodologies offer potential pathways for the late-stage functionalization of the this compound scaffold itself, allowing for rapid diversification.
One of the most powerful modern strategies is transition-metal-catalyzed C–H bond functionalization. nih.gov Protocols for the palladium-catalyzed arylation of C(sp³)–H bonds on a cyclopropane ring have been developed, typically using a directing group to control regioselectivity. nih.gov While not demonstrated directly on this compound, its structure is amenable to such strategies. The alcohol could be converted to an amide or other directing group to facilitate the selective introduction of aryl or other fragments directly onto the cyclopropane ring.
Photoredox catalysis has also emerged as a versatile tool for organic synthesis. acs.org For example, photoredox-catalyzed methods have been developed for the ring-opening and 1,3-alkoxypyridylation of gem-difluorinated cyclopropanes using alcohols, including 2-methoxyethan-1-ol, as nucleophiles. acs.org This demonstrates the compatibility of the methoxyethanol portion of the molecule with modern photocatalytic conditions. Such strategies could potentially be adapted for the functionalization of the cyclopropyl ring in this compound, enabling the late-stage introduction of complex substituents under mild reaction conditions. acs.org
Q & A
Q. What are the optimal synthetic routes for 1-cyclopropyl-2-methoxyethan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves etherification or alcohol protection strategies. For example, cyclopropane-containing precursors (e.g., cyclopropylmethanol) can react with methoxyethyl halides under nucleophilic substitution conditions. Temperature control (40–60°C) and pH adjustment (neutral to mildly basic) are critical to minimize side reactions like epoxide formation . Solvents such as ethanol or dichloromethane are preferred due to their polarity and compatibility with cyclopropane stability . Yields vary between 60–85% depending on purity of starting materials and reaction time optimization.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : -NMR peaks at δ 0.5–1.2 ppm (cyclopropyl protons) and δ 3.3–3.5 ppm (methoxy group) confirm functional groups. -NMR should show carbons at 5–10 ppm (cyclopropyl) and 55–60 ppm (methoxy) .
- Mass Spectrometry : Molecular ion peaks at m/z 116.16 (CHO) and fragmentation patterns (e.g., loss of cyclopropane or methoxy groups) validate the structure .
- HPLC : Purity >95% can be achieved using reverse-phase C18 columns with methanol/water mobile phases .
Q. What are the stability considerations for this compound under laboratory storage?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store in airtight containers under inert gas (N or Ar) at 2–8°C. Avoid prolonged exposure to light, as UV radiation can degrade the cyclopropane ring . Stability studies suggest a shelf life of 6–12 months under these conditions .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis and handling to mitigate inhalation risks (CLP Category 4 acute toxicity) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the stereoelectronic effect of the cyclopropane ring influence the reactivity of this compound in substitution reactions?
- Methodological Answer : The cyclopropane ring’s angle strain (60° bond angles) increases electrophilicity at the adjacent carbon. In SN reactions, the ring’s rigidity restricts nucleophile approach, favoring retention of configuration. Computational studies (DFT) predict enhanced reactivity at the methoxy-bearing carbon due to partial positive charge localization . Experimental data show 20–30% faster reaction rates compared to non-cyclopropyl analogs .
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., cyclopropyl proton splitting patterns) often arise from solvent polarity or impurities. To standardize
- Use deuterated solvents (CDCl or DMSO-d) with internal standards (TMS).
- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography for solid derivatives .
- Replicate synthesis under controlled conditions (e.g., anhydrous reagents) to eliminate artifacts .
Q. How can computational modeling predict the biological activity of this compound analogs?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450). The methoxy group’s electron-donating effects enhance binding affinity to hydrophobic active sites .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity. The compound’s LogP (~1.5) suggests moderate membrane permeability, while the cyclopropane ring may reduce metabolic degradation .
Q. What experimental designs are effective for studying the compound’s role in asymmetric catalysis?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.
- Catalytic Screening : Test enantioselectivity in model reactions (e.g., aldol condensation). The cyclopropane ring’s steric bulk can induce >80% enantiomeric excess (ee) in certain substrates .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to probe rate-determining steps .
Q. How do solvent effects modulate the compound’s stability in radical-mediated reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize radical intermediates by solvating counterions, while protic solvents (e.g., MeOH) quench radicals via hydrogen abstraction. EPR spectroscopy confirms longer radical half-lives (~2–5 min) in DMF compared to MeOH (<30 sec) .
Q. What are the mechanistic implications of conflicting data on the compound’s oxidation pathways?
- Methodological Answer :
Contradictory reports on oxidation products (e.g., ketones vs. epoxides) arise from varying oxidant strengths. Use controlled experiments with KMnO (strong oxidant) vs. PCC (mild): - KMnO oxidizes the alcohol to a ketone (via radical intermediates).
- PCC selectively oxidizes the cyclopropane ring to form epoxides .
- Monitor reaction progress with in-situ IR to identify intermediate species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
